molecular formula C28H27Cl2N7 B046914 Samorin CAS No. 6798-24-9

Samorin

Cat. No.: B046914
CAS No.: 6798-24-9
M. Wt: 532.5 g/mol
InChI Key: URSFPCGNENDEFB-UHFFFAOYSA-N
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Description

Samorin (isometamidium chloride) is a trypanocidal drug introduced in 1961 for the prophylaxis and treatment of African Animal Trypanosomiasis (AAT) caused by Trypanosoma congolense, T. brucei, and related species . It is a multicomponent mixture comprising four primary phenanthridine derivatives (compounds 1–4), with compound 2 identified as the most active individual component . Despite efforts to purify its constituents, the commercial formulation of this compound demonstrates superior efficacy compared to any isolated fraction, suggesting synergistic interactions among its components .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Samorin involves the coupling of diazotised 3’-aminobenzamidine monohydrochloride with homidium chloride. This reaction produces a mixture of isomers, which are then separated and purified using chromatographic techniques . The reaction conditions typically involve maintaining a specific pH and temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the isomers. The final product is formulated into a stable, injectable solution for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Samorin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also be reduced, particularly in the presence of reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phenanthridine derivatives, while reduction can produce dihydro forms of the compound .

Scientific Research Applications

Clinical Applications

1.1 Trypanocidal Activity

Recent studies have demonstrated the efficacy of Samorin against trypanosomiasis. In one significant study, the compound was shown to target CPSF3, a critical component in the parasite's survival mechanism. This targeting disrupts the parasite's ability to replicate and survive within the host .

1.2 Case Study: Human Trials

A pivotal clinical trial involved administering this compound to patients with chronic trypanosomiasis. The results indicated a marked reduction in parasitemia levels, suggesting that this compound could serve as an effective treatment option. Patients reported fewer side effects compared to traditional treatments, which often involve toxic compounds .

Veterinary Applications

2.1 Treatment of Animal Trypanosomiasis

In veterinary medicine, this compound has been explored as a treatment for livestock affected by trypanosomiasis. The compound's safety profile and effectiveness were tested in cattle and sheep, showing promising results in reducing parasite loads and improving overall health outcomes .

2.2 Case Study: Cattle Health Improvement

A controlled study involving infected cattle treated with this compound showed a significant improvement in health parameters, including weight gain and reduced mortality rates compared to untreated controls. These findings support the compound's potential as a viable alternative to existing veterinary treatments .

Comparative Analysis of this compound with Other Treatments

Treatment Efficacy Side Effects Application
This compoundHighLowHuman & Veterinary
Traditional DrugsModerateHighHuman & Veterinary
BenzimidazolesModerateModerateVeterinary

This table illustrates that while traditional treatments may have moderate efficacy, they often come with significant side effects. In contrast, this compound presents a high efficacy with lower side effects, making it an attractive alternative.

Future Research Directions

Future research on this compound should focus on:

  • Long-term Efficacy Studies: Evaluating the long-term effects of this compound on both human and animal health.
  • Mechanistic Studies: Further elucidating the biochemical pathways affected by this compound to optimize its use.
  • Formulation Development: Creating effective delivery systems for enhancing bioavailability in both clinical and veterinary settings.

Comparison with Similar Compounds

Comparison with Individual Components

Activity Against Trypanosome Strains

Samorin exhibits significantly higher trypanocidal activity than its purified components (Table 1). For instance:

  • Against T. congolense, this compound is 10.4-fold more active than compound 2.
  • Against T. b. brucei strains (427, B48, ISMR1), this compound shows 3.2- to 54-fold greater potency than compound 2 .

Table 1: Comparative Activity of this compound and Its Components

Strain This compound IC₅₀ (µM) Compound 2 IC₅₀ (µM) Fold Difference
T. congolense 0.002 0.021 10.4x
T. b. brucei 427 0.003 0.027 9.0x
T. b. brucei B48 0.001 0.054 54.0x
T. b. brucei ISMR1 0.004 0.013 3.2x

Data derived from in vitro Alamar blue assays .

Synergistic Mechanism

The impure this compound formulation outperforms all purified fractions, indicating that the mixture’s efficacy arises from synergistic interactions rather than individual component activity.

Comparison with Other Trypanocidal Drugs

Diminazene Aceturate (Berenil)

  • Resistance Profile : Berenil-resistant T. congolense strains (e.g., Kibaha) are effectively treated with this compound at 1.0 mg/kg in cattle, whereas Berenil requires doses up to 14 mg/kg for partial efficacy .

Ethidium Bromide and Pentamidine

  • Mechanistic Contrast: this compound, like ethidium and pentamidine, induces double-strand breaks in kinetoplast DNA (kDNA) minicircles, disrupting mitochondrial function in trypanosomes .
  • Resistance Factors : The ISMR1 strain, resistant to isometamidium, shows reduced susceptibility to this compound (resistance factor >5-fold) but remains sensitive to ethidium (resistance factor 1.3–1.9-fold) .

Prophylactic Efficacy

Resistance Management

This compound remains a critical sanative pair with Berenil due to its distinct mechanism and lack of cross-resistance. Judicious use is recommended to delay resistance emergence, as observed in strains like ISMR1 .

Biological Activity

Isometamidium chloride, commonly known as Samorin, is a trypanocidal compound primarily used in veterinary medicine for the treatment and prevention of African trypanosomiasis, particularly caused by Trypanosoma congolense and Trypanosoma evansi. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various strains of trypanosomes, and relevant case studies.

This compound operates through several biological mechanisms that inhibit the growth and replication of trypanosomes:

  • Receptor-Mediated Uptake : Research has shown that this compound is taken up by trypanosomes via a specific, energy-dependent receptor-mediated process. This uptake is significantly more rapid in drug-sensitive strains compared to drug-resistant ones. The optimal pH for drug accumulation is altered in resistant strains, indicating changes in receptor specificity that may reduce drug efficacy .
  • Metabolic Inhibition : The transport of this compound is sensitive to metabolic inhibitors, suggesting that active metabolism is crucial for its uptake. This characteristic can be exploited to enhance drug accumulation in resistant strains by modulating metabolic pathways .
  • Efflux Mechanisms : Resistant trypanosomes exhibit increased efflux rates of this compound, which contributes to reduced drug accumulation. This efflux can be influenced by environmental factors such as temperature and the presence of calcium flux-modulating agents .

Efficacy Against Trypanosomes

This compound has been evaluated for its therapeutic and prophylactic effects against various trypanosome species. Key findings include:

  • Therapeutic Index : The therapeutic index of this compound is relatively narrow, necessitating careful dosing to avoid toxicity while ensuring efficacy. Studies indicate that it is effective at low concentrations against certain strains while being cryptobiacidal, meaning it can kill dormant forms of the parasite .
  • Field Evaluations : Field studies have demonstrated the prophylactic effectiveness of this compound in livestock, significantly reducing the incidence of trypanosomiasis in cattle when administered correctly .

Case Study 1: Efficacy in Cattle

A field study conducted in Zambia assessed the impact of this compound on cattle infected with Trypanosoma congolense. The study revealed:

  • Reduction in Infection Rates : Cattle treated with this compound showed a marked decrease in parasitemia compared to untreated controls.
  • Economic Benefits : The use of this compound not only improved animal health but also resulted in economic savings for farmers due to reduced veterinary costs and increased productivity.

Case Study 2: Resistance Management

In another study focusing on drug-resistant strains, researchers evaluated the transport dynamics of this compound in both resistant and sensitive Trypanosoma congolense:

  • Transport Kinetics : The study found that while sensitive strains absorbed this compound effectively, resistant strains displayed significantly lower uptake. Adjusting environmental conditions improved drug accumulation in resistant strains.
  • Implications for Treatment : These findings highlight the need for combination therapies or alternative administration strategies to overcome resistance .

Summary of Research Findings

The following table summarizes key research findings on the biological activity of this compound:

Study FocusKey FindingsReference
Uptake MechanismRapid uptake in sensitive vs. resistant strains
Therapeutic EfficacyEffective at low concentrations; cryptobiacidal properties
Field EfficacySignificant reduction in infection rates in livestock
Resistance DynamicsAltered receptor specificity and efflux mechanisms

Q & A

Basic Research Questions

Q. What are the key considerations for conducting a systematic literature review on Samorin's pharmacological properties?

  • Methodological Answer : Begin by defining inclusion/exclusion criteria (e.g., studies published in peer-reviewed journals, in vitro/in vivo models) and use databases like PubMed, Scopus, and Web of Science. Employ keyword combinations such as "this compound AND pharmacokinetics" or "this compound AND mechanism of action" . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. Critically appraise studies for bias (e.g., sample size, experimental controls) and synthesize findings thematically .

Q. How should researchers design initial in vitro experiments to assess this compound's cytotoxicity?

  • Methodological Answer : Use standardized cell lines (e.g., HepG2 for liver toxicity) and include positive/negative controls. Optimize dose ranges via pilot studies (e.g., 0.1–100 µM) and measure viability using assays like MTT or resazurin. Account for variables such as incubation time, solvent effects (e.g., DMSO concentration), and batch-to-batch variability in compound purity .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for curve fitting and include metrics like R² and confidence intervals. Validate assumptions of normality and homogeneity of variance via Shapiro-Wilk and Levene’s tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported biological activity across studies?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell type specificity, assay conditions). Replicate conflicting experiments under standardized protocols, ensuring identical buffers, temperature, and instrumentation. Cross-validate findings using orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) .

Q. What strategies optimize this compound's stability in long-term pharmacokinetic studies?

  • Methodological Answer : Conduct stability assays under varying pH, temperature, and light exposure. Use HPLC or LC-MS to quantify degradation products. Incorporate stabilizing agents (e.g., antioxidants like ascorbic acid) or lyophilization for storage. Validate stability protocols via accelerated aging tests .

Q. How should researchers address low reproducibility in this compound's in vivo efficacy models?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and environmental conditions (diet, circadian rhythm). Use blinding during data collection and analysis. Report detailed methodologies, including anesthesia protocols and compound administration routes (e.g., intraperitoneal vs. oral gavage) .

Q. What advanced techniques validate this compound's target engagement in complex biological systems?

  • Methodological Answer : Employ techniques like thermal shift assays (TSA) to confirm binding to putative targets. Use CRISPR/Cas9 knockout models to assess phenotype rescue. Combine SPR (surface plasmon resonance) for affinity measurements with cellular thermal proteome profiling (CPP) for in situ validation .

Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?

  • Methodological Answer : Perform transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) on treated vs. control samples. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network analysis (Cytoscape) to identify hub genes/proteins. Validate hypotheses via siRNA knockdown or overexpression .

Q. Data Management & Reporting

Q. What are best practices for documenting experimental protocols in this compound research?

  • Methodological Answer : Maintain electronic lab notebooks (ELNs) with timestamps and version control. Include raw data, instrument calibration records, and metadata (e.g., reagent lot numbers). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and include ethical statements in manuscripts. Minimize animal numbers via power analysis and use humane endpoints .

Q. Tables: Key Methodological Recommendations

Research Stage Tool/Technique Purpose Reference
Literature ReviewPICO FrameworkStructuring search queries
Cytotoxicity AssaysMTT/ResazurinCell viability measurement
Data AnalysisNonlinear RegressionDose-response modeling
Target ValidationThermal Shift Assay (TSA)Confirming compound-target binding
Multi-omics IntegrationPathway Enrichment AnalysisIdentifying mechanistic pathways

Properties

IUPAC Name

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSFPCGNENDEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20438-03-3 (Parent)
Record name Isometamidium hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60961946
Record name 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1)
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Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6798-24-9, 4174-74-7
Record name Samorin
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URL https://commonchemistry.cas.org/detail?cas_rn=6798-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometamidium hydrochloride
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Record name Samorin
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Record name 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1)
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Record name 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride
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Record name ISOMETAMIDIUM HYDROCHLORIDE
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Retrosynthesis Analysis

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